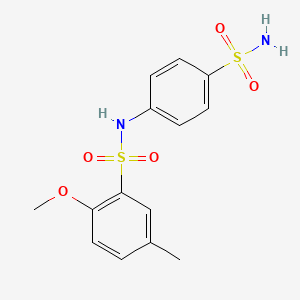![molecular formula C21H12N4O6 B3487429 N-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B3487429.png)
N-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDINE-4-CARBOXAMIDE
Overview
Description
N-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H11N3O7 This compound is characterized by its unique structure, which includes a nitrobenzoyl group, an isoindole ring, and a pyridine carboxamide group
Preparation Methods
The synthesis of N-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoindole ring and the introduction of the nitrobenzoyl and pyridine carboxamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. .
Scientific Research Applications
N-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group may play a role in its biological activity by interacting with cellular components, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[5-(3-Nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-2-furamide: This compound has a similar structure but includes a furamide group instead of a pyridine carboxamide group.
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide: This compound has a dichlorobenzamide group and a pyridinylmethyl group, making it structurally related but distinct in its chemical properties
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O6/c26-18(13-2-1-3-15(10-13)25(30)31)14-4-5-16-17(11-14)21(29)24(20(16)28)23-19(27)12-6-8-22-9-7-12/h1-11H,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRVVLZCFPCKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)NC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3487346.png)
![N~1~-cyclohexyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3487353.png)
![4-[(4-nitrophenyl)thio]benzyl 3-(acetylamino)benzoate](/img/structure/B3487360.png)
![4-[N-(4-chlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-thiophenecarboxylate](/img/structure/B3487367.png)

![3-fluorobenzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B3487373.png)
![3-fluorobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3487374.png)
![3-[3-(4-phenyl-1-piperazinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3487379.png)
![4-bromo-2-chloro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B3487394.png)
![ethyl 4-({4-[(1,3-benzoxazol-2-ylthio)methyl]benzoyl}amino)benzoate](/img/structure/B3487401.png)
![4-chloro-N-(3,4-dimethoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3487407.png)
![N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B3487424.png)
![ETHYL 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE](/img/structure/B3487441.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B3487442.png)
